3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid
CAS No.: 2622208-36-8
Cat. No.: VC11672008
Molecular Formula: C22H18N2O6
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid - 2622208-36-8](/images/structure/VC11672008.png)
Specification
CAS No. | 2622208-36-8 |
---|---|
Molecular Formula | C22H18N2O6 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid |
Standard InChI | InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29) |
Standard InChI Key | FACCMILAYZHSBY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O |
Introduction
Chemical Structure and Functional Features
The compound’s structure centers on a benzo[a]phenoxazine system, a heterocyclic framework comprising fused benzene and phenoxazine rings. The 5-oxo group introduces a ketone functionality at position 5, while the 9-position is substituted with an amino group linked to a carboxyethyl-propanoic acid chain. This configuration confers both hydrophilic (carboxylic acid groups) and hydrophobic (aromatic rings) properties, enabling interactions with diverse biological targets .
Key structural attributes include:
-
Benzo[a]phenoxazine core: A planar aromatic system capable of intercalating DNA or binding to enzyme active sites.
-
Carboxyethyl-amino side chain: Enhances solubility and provides sites for covalent modification or salt formation.
-
Propanoic acid backbone: Facilitates pH-dependent ionization, critical for membrane permeability and pharmacokinetics.
Comparative analysis with structurally related compounds (Table 1) highlights its uniqueness. For instance, unlike simpler analogs such as 3-(carboxymethylamino)propanoic acid, this compound’s extended aromatic system and multiple functional groups suggest broader bioactivity .
Table 1: Structural Comparison of Benzo[a]phenoxazine Derivatives
Synthesis and Mechanistic Pathways
The synthesis of 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid likely involves multi-step organic reactions, as inferred from analogous compounds in patent literature . A proposed pathway includes:
-
Formation of the benzo[a]phenoxazine core: Condensation of o-aminophenol derivatives with quinone intermediates under acidic conditions.
-
Introduction of the 5-oxo group: Oxidation of the central ring using agents like potassium permanganate or catalytic hydrogen peroxide.
-
Aminoalkylation at position 9: Nucleophilic substitution with a bromoethylamine derivative, followed by carboxylation via Michael addition with acrylic acid.
Critical reagents identified in similar syntheses include dicyclohexylcarbodiimide (DCC) for amide bond formation and sulforhodamine B (SRB) for quantifying biological activity in subsequent assays .
Applications in Drug Development
The compound’s dual functionality—aromatic core for target engagement and carboxylic groups for solubility—positions it as a promising candidate for:
-
Anticancer therapeutics: Potentially synergizing with existing chemotherapeutic agents like anthracyclines.
-
Diagnostic imaging: Functionalization with radionuclides (e.g., fluorine-18) for PET imaging, leveraging its stable aromatic system.
-
Antifungal agents: Disruption of ergosterol biosynthesis pathways, a mechanism observed in phenoxazine derivatives.
Challenges and Future Directions
Current limitations include the lack of pharmacokinetic data and scalable synthesis methods. Future research should prioritize:
-
In vivo toxicity profiling: Assessing organ-specific toxicity and metabolic clearance.
-
Structure-activity relationship (SAR) studies: Modifying side chains to optimize potency and reduce off-target effects.
-
Clinical trials: Collaborative efforts to evaluate efficacy in oncology or infectious disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume